3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride
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Overview
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C6H10ClNO4S It is a sulfonyl chloride derivative containing an oxazolidinone ring, which is a five-membered ring with both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid+SOCl2→3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The oxazolidinone ring can undergo reduction under specific conditions to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Sulfonamide derivatives: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonic acid: Formed from hydrolysis.
Amines: Formed from the reduction of the oxazolidinone ring.
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal chemistry: The compound is used in the synthesis of potential pharmaceutical agents
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBPKDNBYMJVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2024418-01-5 |
Source
|
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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